molecular formula C16H19NO5S B2370788 2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate CAS No. 477845-96-8

2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate

Cat. No.: B2370788
CAS No.: 477845-96-8
M. Wt: 337.39
InChI Key: VOFRIMZCXILAPZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate is a useful research compound. Its molecular formula is C16H19NO5S and its molecular weight is 337.39. The purity is usually 95%.
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Scientific Research Applications

Disease-Modifying Antirheumatic Drug Applications

  • Metabolites of related compounds, like ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, which is similar to 2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate, are under evaluation as new types of disease-modifying antirheumatic drugs (DMARDs). Some of these metabolites have shown anti-inflammatory effects in models of adjuvant arthritis in rats (Baba, Makino, Ohta, & Sohda, 1998).

Synthesis and Polymerization

  • Studies have focused on the synthesis of novel polyacetylenes containing carbamate and eugenol moieties, which include derivatives of 1-(3,4-dimethoxyphenyl) propane-2-yl prop-2-ynylcarbamate. These polymers are notable for their stable helical structure and solubility in common organic solvents (Rahim, 2020).

Antiulcer Applications

Anticancer Applications

  • Derivatives of compounds similar to this compound have been synthesized and evaluated for their potential as anticancer agents. For example, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its isomers have shown activity in biological systems relevant to cancer treatment (Temple, Rener, & Comber, 1989).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethyl N-(3-methoxythiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-19-12-5-4-11(10-14(12)21-3)6-8-22-16(18)17-15-13(20-2)7-9-23-15/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFRIMZCXILAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCOC(=O)NC2=C(C=CS2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.